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2'-Deoxy-8,5'-cycloadenosine

Oxidative DNA damage LC-MS/MS Lesion quantification

Standard oxidative lesions (e.g., 8-oxo-dG) confound NER studies due to dual BER/NER repair. This compound solves that problem as the only authentic lesion repaired exclusively by NER. • Definitive NER-positive control: covalent C8-C5' bond blocks all BER glycosylases. • 5'S diastereomer offers superior repair resistance for extended-incubation functional assays. • Validated LC-MS/MS biomarker (2 fmol detection limit) for non-invasive oxidative damage quantification. Supplied with full analytical documentation (HPLC, MS, NMR) to ensure isomer-specific reproducibility.

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
CAS No. 117182-88-4
Cat. No. B052047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-8,5'-cycloadenosine
CAS117182-88-4
Synonyms2'-deoxy-8,5'-cycloadenosine
5',8-cyclo-2'-deoxyadenosine
8,5'-CDA
8,5'-cyclo-2'-deoxyadenosine
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESC1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O
InChIInChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)/t3-,4+,6+,7-/m0/s1
InChIKeyMBVGIEDXZGVICG-HPQVQDLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-8,5'-cycloadenosine: Structural Overview & Procurement Essentials


2'-Deoxy-8,5'-cycloadenosine (synonyms: 8,5'-cyclo-2'-deoxyadenosine, cdA, S-cdA, 8,5'-CDA) is a conformationally restricted, oxidized purine nucleoside characterized by a covalent C–C bond between the C8 position of the adenine base and the C5' carbon of the 2'-deoxyribose sugar [1]. This intramolecular cyclization generates a rigid, heterotetracyclic architecture with a molecular formula of C10H11N5O3 and a molecular weight of 249.23 g/mol [2]. The compound exists as two diastereomers, (5'R)-cdA and (5'S)-cdA, which are formed in DNA via hydroxyl radical attack followed by radical cyclization and oxidation [3]. As an authentic oxidative DNA lesion and a strong block to both DNA and RNA polymerases, cdA is exclusively repaired by the nucleotide excision repair (NER) pathway rather than base excision repair (BER) [4].

Why Generic Substitution Fails for 2'-Deoxy-8,5'-cycloadenosine


Generic substitution fails because 2'-deoxy-8,5'-cycloadenosine possesses a covalent sugar–base linkage that fundamentally alters its repair pathway, polymerase interaction, and structural impact on DNA compared to all standard and oxidatively modified nucleosides [1]. While the majority of oxidatively induced DNA base lesions (e.g., 8-oxo-dG, 8-oxo-dA, FapyAde) are repaired via base excision repair (BER), cdA is uniquely and exclusively processed by nucleotide excision repair (NER) due to the 8,5'-covalent bond [2]. This covalent cyclization produces an unusual sugar puckering that causes significant distortion in the DNA double helix, rendering cdA a strong block to DNA polymerases, RNA polymerase II, and transcription factor binding — properties that simple base modifications like 8-oxo-dA do not exhibit [3]. Furthermore, the diastereomeric forms (5'R-cdA and 5'S-cdA) demonstrate differential repair efficiency and differential protein recognition, making isomer-specific sourcing essential for reproducible NER functional assays and biomarker quantification [4].

Procurement Guide: Comparative Evidence for 2'-Deoxy-8,5'-cycloadenosine


Endogenous Lesion Levels: S-cdA vs. 8-OH-dG and 8-OH-dA

In pig liver DNA, the level of (5'S)-cdA was within one order of magnitude of 8-hydroxy-2'-deoxyguanosine (8-OH-dG) and three times higher than that of 8-hydroxy-2'-deoxyadenosine (8-OH-dA) [1]. This establishes cdA as a quantitatively significant oxidative lesion comparable to the most widely used oxidative damage biomarker, with endogenous abundance exceeding that of the closely related adenine-derived lesion 8-OH-dA.

Oxidative DNA damage LC-MS/MS Lesion quantification

Transcription Factor Binding: Inhibitory vs. Enhancing Effects

Electrophoretic mobility shift assays (EMSA) demonstrated that the presence of 8,5'(S)-cyclo-2'-deoxyadenosine in target DNA sequences essentially eliminated the binding activity of HSF1, CREB, and NF-κB, whereas 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) increased CREB and NF-κB binding by approximately 2–3 fold compared to lesion-free DNA [1]. This divergent functional outcome demonstrates that cdA and 8-oxo-dA produce opposite biological effects on transcription factor engagement despite both being C8-modified adenine lesions.

Transcription factor binding EMSA Gene expression inhibition

PARP1 Binding Affinity: Diastereomer Selectivity

Human poly(ADP-ribose) polymerase 1 (PARP1) exhibits higher binding affinity for duplex DNA oligonucleotides containing a 5'S-cdA lesion compared to those containing 5'R-cdA [1]. This diastereomer-selective recognition was characterized using circular dichroism, fluorescence spectroscopy, and gel mobility shift assays in a 23-mer DNA model system, demonstrating that the two cdA isomers induce distinct backbone distortions that are differentially sensed by PARP1.

PARP1 DNA damage sensing Diastereomer selectivity

NER Repair Efficiency: 5'S-cdA vs. 5'R-cdA

Both the 5'R- and 5'S-diastereomers of cdA can be removed by nucleotide excision repair; however, the 5'S-cdA isomer is more resistant to repair than its 5'R counterpart [1]. This differential repair susceptibility has been structurally attributed to the distinct backbone distortions induced by each isomer, with 5'S-cdA causing a more pronounced pinch toward the minor groove and greater helical distortion that impedes NER recognition and processing.

Nucleotide excision repair NER efficiency DNA repair kinetics

LC-MS Detection Limit for cdA Quantification

Liquid chromatography/isotope-dilution mass spectrometry with selected-ion monitoring achieves a detection sensitivity of 2 fmol of 8,5'-cyclo-2'-deoxyadenosine on-column [1]. This high sensitivity enables reliable quantification of cdA from biological matrices including DNA hydrolysates and human urine samples, where both R-cdA and S-cdA diastereomers can be resolved and measured.

LC-MS Isotope-dilution MS Biomarker quantification

DNA Polymerase Blockage: Replication Interference

8,5'-Cyclopurine-2'-deoxynucleosides act as strong blocks to DNA polymerases, RNA polymerase II, and transcription factor binding [1]. Structural studies at 1.75 Å resolution reveal that the rigid distortions of the DNA duplex induced by cdA prevent normal base pairing and hinder primer extension by polymerase η, with the 5'S-cdA backbone being pinched toward the minor groove and the adenine base tilted [2]. In contrast, standard 2'-deoxyadenosine (dA) supports normal polymerase elongation without obstruction.

DNA polymerase inhibition Replication blockage Translesion synthesis

Validated Application Scenarios


NER-Specific Functional Repair Assays

2'-Deoxy-8,5'-cycloadenosine (preferably the 5'S-diastereomer) serves as an essential NER-specific substrate for functional repair assays [1]. Because cdA contains a covalent 8,5'-bond, it is exclusively repaired by NER and completely resistant to BER glycosylases, making it the definitive positive control for NER activity assessment and the ideal lesion for distinguishing NER-proficient from NER-deficient cell lines. The 5'S isomer is specifically recommended due to its greater repair resistance, which ensures lesion persistence during extended incubation periods [2].

LC-MS/MS Biomarker Quantification in Biological Matrices

Both R-cdA and S-cdA diastereomers are detectable and quantifiable in human urine and tissue DNA using LC-MS/MS with isotope-dilution [1]. This compound enables non-invasive assessment of oxidative DNA damage burden for epidemiological studies, clinical monitoring of diseases associated with oxidative stress (including carcinogenesis), and evaluation of antioxidant intervention efficacy [2]. The validated 2 fmol LC-MS detection limit supports high-sensitivity analytical method development [3].

Transcription-Coupled Damage & Gene Silencing Models

Site-specific incorporation of 5'S-cdA into promoter or coding sequences enables precise studies of transcription blockage, transcriptional mutagenesis, and transcription-coupled NER [1]. The compound's established property of eliminating sequence-specific transcription factor binding (HSF1, CREB, NF-κB) makes it uniquely suited for constructing DNA templates that model oxidatively induced gene silencing [2]. This application is distinct from 8-oxo-dA, which paradoxically increases transcription factor binding and would confound transcriptional inhibition studies [2].

DNA Polymerase Fidelity & Translesion Synthesis Bypass

cdA functions as a strong replication block that requires specialized translesion synthesis (TLS) polymerases for bypass [1]. Oligonucleotides containing a defined cdA lesion are used to investigate polymerase η-dependent bypass mechanisms, mutagenic outcomes of oxidative lesion processing, and replication fork stalling dynamics [2]. The rigid, helix-distorting structure of cdA provides a well-characterized model lesion for studying TLS polymerase recruitment and fidelity under oxidative stress conditions, with the 5'S isomer showing distinct bypass characteristics compared to the 5'R isomer [2].

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